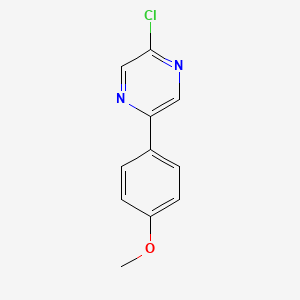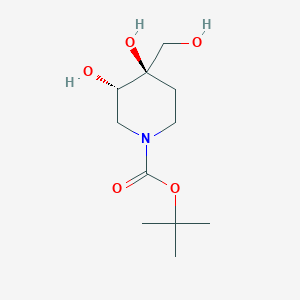![molecular formula C14H26N2O B13340557 3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13340557.png)
3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol is a complex organic compound characterized by the presence of a cyclopropylmethyl group attached to a bipiperidin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol typically involves the cyclopropylmethylation of bipiperidin derivatives. One common method includes the use of cyclopropanecarbonitrile, nickel dichloride, and tetrahydrofuran as starting materials. The reaction is carried out under nitrogen protection with sodium borohydride as a reducing agent, maintaining the temperature between 20-45°C for 10-18 hours .
Industrial Production Methods
For industrial production, the synthesis method is scaled up, ensuring the reaction conditions are optimized for safety, efficiency, and cost-effectiveness. The process involves similar reagents and conditions but with enhanced control over temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets and pathways. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various biochemical effects. For instance, it may interact with the human androgen receptor, influencing pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate
- 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid
- 2-Acetamido-3-cyclopropylpropanoic acid
Uniqueness
3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropylmethyl group and bipiperidin backbone contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H26N2O |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-1-piperidin-4-ylpiperidin-4-ol |
InChI |
InChI=1S/C14H26N2O/c17-14-5-8-16(13-3-6-15-7-4-13)10-12(14)9-11-1-2-11/h11-15,17H,1-10H2 |
InChI Key |
WJVHUMGURGNWTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2CN(CCC2O)C3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


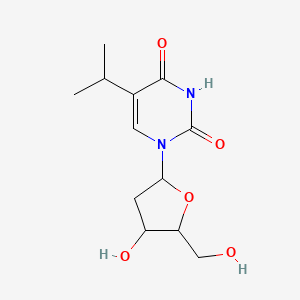

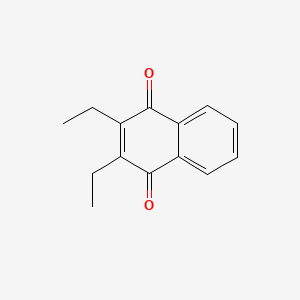
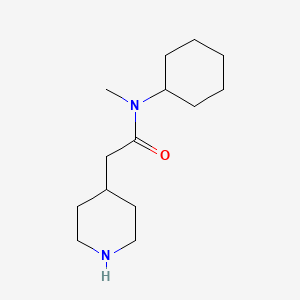
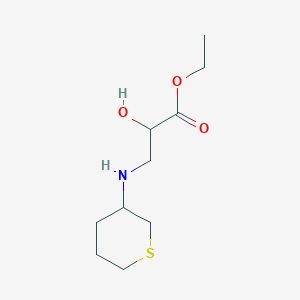
![Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13340499.png)
![6,6-Difluoro-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13340500.png)
![({6-Amino-3-cyano-5-[(methylamino)carbonyl]pyridin-2-yl}thio)acetic acid](/img/structure/B13340502.png)
![tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13340506.png)
![5-Chloro-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13340511.png)
![(1R,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13340518.png)

